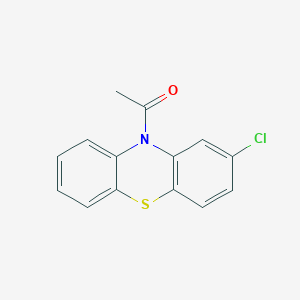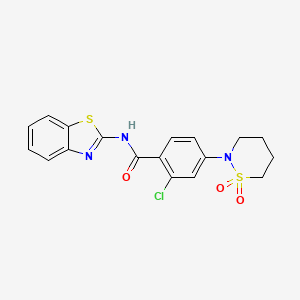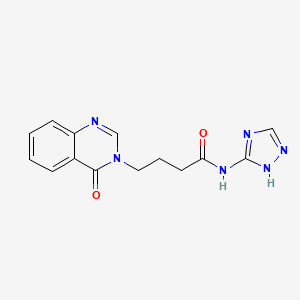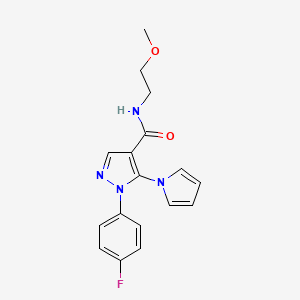![molecular formula C21H22N4O B12171788 N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B12171788.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these two heterocyclic systems in a single molecule makes it a compound of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. One common method involves the condensation of o-phenylenediamine with formic acid to form benzimidazole . The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties
作用機序
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity . The indole moiety can interact with various receptors, modulating their signaling pathways . These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Widely studied for their roles in cell signaling and as therapeutic agents.
Uniqueness
The combination of benzimidazole and indole moieties in a single molecule makes N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide unique
特性
分子式 |
C21H22N4O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-[2-(benzimidazol-1-yl)ethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-15(2)25-12-10-16-17(6-5-9-19(16)25)21(26)22-11-13-24-14-23-18-7-3-4-8-20(18)24/h3-10,12,14-15H,11,13H2,1-2H3,(H,22,26) |
InChIキー |
BBHFQMDCZSVTHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN3C=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B12171723.png)
![4-hydroxy-6-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12171730.png)

![1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12171736.png)


![4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12171747.png)
![1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12171749.png)



![N-[2-(cycloheptylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12171776.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12171792.png)

